molecular formula C7H16N2 B162974 (S)-2-Isopropylpiperazine CAS No. 133181-64-3

(S)-2-Isopropylpiperazine

Cat. No.: B162974
CAS No.: 133181-64-3
M. Wt: 128.22 g/mol
InChI Key: HBCSNWKQNPKIHK-SSDOTTSWSA-N
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Description

(S)-2-Isopropylpiperazine is a chiral piperazine derivative characterized by the presence of an isopropyl group attached to the second carbon of the piperazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropylpiperazine typically involves the chiral resolution of racemic 2-isopropylpiperazine or the asymmetric synthesis using chiral catalysts. One common method includes the reaction of 2-chloropropane with piperazine in the presence of a base, followed by chiral resolution using a suitable resolving agent.

Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale asymmetric synthesis. This involves the use of chiral ligands and catalysts to ensure the selective formation of the (S)-enantiomer. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

(S)-2-Isopropylpiperazine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Isopropylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    ®-2-Isopropylpiperazine: The enantiomer of (S)-2-Isopropylpiperazine, which may exhibit different pharmacological properties.

    N-Methylpiperazine: A structurally similar compound with a methyl group instead of an isopropyl group.

    2-Ethylpiperazine: Another analog with an ethyl group in place of the isopropyl group.

Uniqueness: this compound is unique due to its chiral nature and the specific spatial arrangement of its atoms, which can result in distinct biological activities compared to its analogs. The presence of the isopropyl group also influences its chemical reactivity and interaction with molecular targets.

Properties

IUPAC Name

(2S)-2-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCSNWKQNPKIHK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567099
Record name (2S)-2-(Propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133181-64-3
Record name (2S)-2-(Propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 g of 3-isopropyl-piperazine-2,5-dione could be suspended in anhydrous THF under nitrogen and cooled in an ice-bath. 4 equiv. of lithium aluminium hydride could be added. The reaction could be stirred at 0° C. for 0.5 h, then heated to reflux overnight. The reaction could be quenched by the subsequent addition of 1 mL/gLiAlH4 of water, 1 mL/gLiAlH4 of 5% aqueous sodium hydroxide solution and 3 mL/gLiAlH4 of water. The resulting solid could be separated by filtration through Celite and rinsed with ethyl acetate. The filtrate could be concentrated in vacuo to afford 2-isopropyl-piperazine.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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